

# 3-Bromo-7-nitroindazole computational binding affinity prediction

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## Compound Focus: 3-Bromo-7-Nitroindazole

CAS No.: 74209-34-0

Cat. No.: S589245

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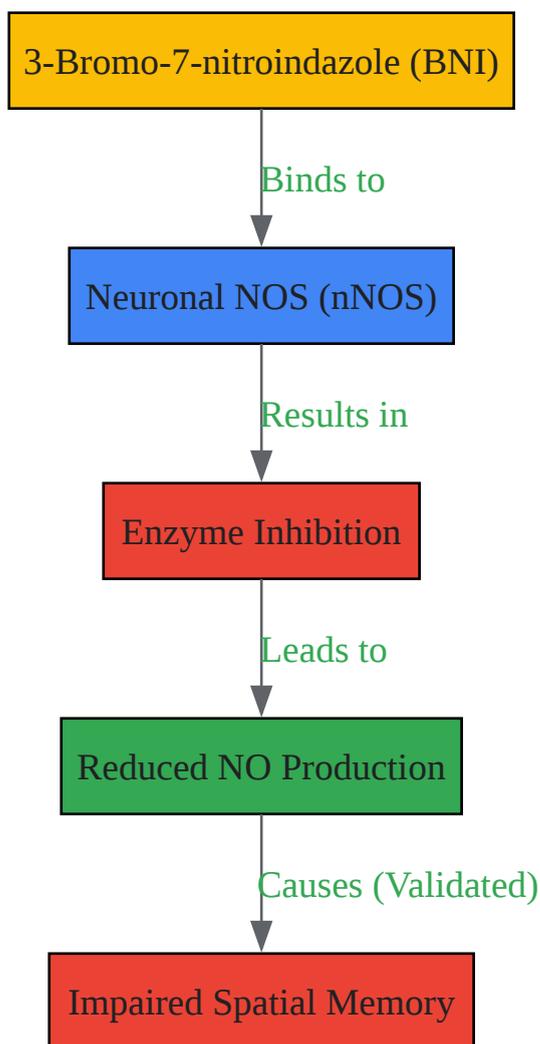
## Binding Affinity and Key Properties

Compound Name	Primary Target	Binding Affinity / Inhibition Constant (Ki/IC <sub>50</sub> )	Key Computational/Experimental Findings
3-Bromo-7-nitroindazole	Neuronal Nitric Oxide Synthase (nNOS) [1] [2]	Potent inhibitor of rat cerebellar nNOS [2]	• Docking to iNOS (PDB: 1M9T): <b>Binding Energy (<math>\Delta G_{bind}</math>) = -9.4 kcal/mol</b> [3].
7-Nitroindazole	nNOS [2]	Less potent than 3-Bromo-7-nitroindazole [2]	Information from search results is limited.
Quercetin	Inducible NOS (iNOS) [3]	Predicted IC <sub>50</sub> = 76.79 $\mu$ M [3]	• Docking to iNOS (PDB: 1M9T): <b>Binding Energy (<math>\Delta G_{bind}</math>) = -9.0 kcal/mol</b> [3]. • Poor predicted absorption/distribution (HIA: 63.5%) [3].

## Detailed Experimental & Computational Context

- **Ligand-Based Virtual Screening (LBVS):** A 2023 study used LBVS and machine learning to screen the DrugBank database. The Random Forest model with MACCS fingerprints achieved a high confidence score of **0.95** for **3-Bromo-7-nitroindazole**, identifying it as a top candidate for SARS-CoV-2 Mpro inhibition [4]. This showcases its potential for drug repurposing.
- **Molecular Docking Protocol for iNOS [3]:**
  - **Protein Preparation:** The iNOS structure (PDB ID: 1M9T) was obtained. Hydrogen atoms were added.
  - **Ligand Preparation:** The 3D structure of **3-Bromo-7-nitroindazole** was constructed and energy-minimized using the AM1 method.
  - **Docking Execution:** Docking was performed using ArgusLab software. The binding site was defined with a bounding box, and the pose with a Root-Mean-Square Deviation (RMSD)  $\leq 2.0$  Å from the crystallographic pose was considered reasonable.
  - **Binding Affinity Calculation:** The binding energy ( $\Delta G_{\text{bind}}$ ) was calculated, resulting in the value of **-9.4 kcal/mol**.
- **Biological Validation:** Independent experimental studies confirm that **3-Bromo-7-nitroindazole** is a potent, selective inhibitor of nNOS. It has been shown to impair spatial memory formation in rats, an effect that was reversed by L-arginine, confirming an NO-dependent mechanism [1].

The following diagram illustrates the relationship between **3-Bromo-7-nitroindazole**, its primary target nNOS, and the functional consequence of its inhibition that was experimentally validated.



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## Conclusion

In summary, the data indicates that **3-Bromo-7-nitroindazole** is a strong and selective nNOS inhibitor with:

- A favorable predicted binding energy of -9.4 kcal/mol for iNOS.
- High confidence scores in machine-learning-based virtual screening for other targets.
- Experimental validation of its potent biological activity and functional effects.

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## References

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